N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide

CFTR corrector cyanoquinoline SAR quinoline substitution

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide (CAS 606105-44-6, molecular formula C21H20N4O, molecular weight 344.41 g/mol) is a synthetic small molecule belonging to the cyanoquinoline class of compounds. It features a 3-cyano-6-methylquinoline core connected via an ethylene diamine linker to a 2-methylbenzamide moiety.

Molecular Formula C21H20N4O
Molecular Weight 344.4 g/mol
CAS No. 606105-44-6
Cat. No. B12884095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide
CAS606105-44-6
Molecular FormulaC21H20N4O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC=CC=C3C)C#N
InChIInChI=1S/C21H20N4O/c1-14-7-8-19-16(11-14)12-17(13-22)20(25-19)23-9-10-24-21(26)18-6-4-3-5-15(18)2/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,24,26)
InChIKeyQOFRLDQPNRFKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide (CAS 606105-44-6): Compound Class and Baseline Characteristics for Procurement Evaluation


N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide (CAS 606105-44-6, molecular formula C21H20N4O, molecular weight 344.41 g/mol) is a synthetic small molecule belonging to the cyanoquinoline class of compounds. It features a 3-cyano-6-methylquinoline core connected via an ethylene diamine linker to a 2-methylbenzamide moiety . This compound is part of a larger series of cyanoquinoline-benzamide derivatives that have been investigated for their ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR) protein, with certain analogs demonstrating dual corrector and potentiator (CoPo) activities against the ΔF508-CFTR mutant [1][2]. The compound is commercially available through screening compound suppliers including the InterBioScreen (IBS) synthetic compound collection .

Why Cyanoquinoline Analogs Cannot Be Interchanged: Substitution-Dependent Activity Profiles in N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide


The cyanoquinoline-benzamide scaffold exhibits extreme sensitivity to substitution patterns on both the quinoline core and the benzamide ring. In the foundational CoPo screening campaign, analysis of 180 commercially available cyanoquinoline analogs revealed that the majority were inactive, with only 6 compounds displaying dual corrector-potentiator activity and 13 showing potentiator-only activity [1]. Critically, replacing the 5,7-dimethylquinoline substitution with a 6-methyl substitution, or modifying the benzamide moiety from 3-methoxy to 2-methyl, can fundamentally alter whether a compound functions as a dual CoPo agent, a potentiator-only agent, or is entirely inactive [1][2]. SAR studies further demonstrated that even subtle changes—such as replacing the ethylene bridge with a piperazine or 1,4-diazepane ring—diminished or abolished corrector activity [1]. Therefore, generic substitution among cyanoquinoline analogs without empirical activity verification is scientifically unsound and may lead to procurement of compounds with qualitatively different pharmacological profiles.

Quantitative Differentiation Evidence for N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide vs. Closest Analogs


Quinoline Methylation Pattern: 6-Methyl (Mono-methyl) vs. 5,7-Dimethyl Substitution and Impact on CFTR Corrector Activity

The target compound bears a single methyl group at the 6-position of the quinoline ring, in contrast to the lead compound CoPo-22 (CAS 606101-83-1), which carries 5,7-dimethyl substitution. In the 2011 CoPo discovery study, CoPo-22 (5,7-dimethylquinoline with 3-methoxybenzamide) demonstrated dual corrector (EC50 = 2.2 µM, Vmax = 300 µM/s) and potentiator (EC50 = 14 µM, Vmax = 306 µM/s) activities [1]. The majority of the 180 analogs screened were inactive, establishing that the specific quinoline substitution pattern is a critical determinant of CoPo activity [1]. The mono-6-methyl substitution present in the target compound represents a distinct SAR profile from the active 5,7-dimethyl pattern, and its functional consequences have not been explicitly quantified in published CoPo SAR tables, indicating a gap in empirical characterization that differentiates this compound from well-characterized CoPo leads [1][2].

CFTR corrector cyanoquinoline SAR quinoline substitution ΔF508-CFTR

Benzamide Substituent Differentiation: 2-Methylbenzamide vs. Unsubstituted Benzamide – Importin Alpha-1 Counterscreen Selectivity

The des-methyl analog of the target compound, N-[2-(3-cyano-6-methyl-quinolin-2-ylamino)-ethyl]-benzamide (BDBM75160, MLS001204417, SMR000504592), which lacks the 2-methyl substituent on the benzamide ring, was tested in a PubChem FRET-based high-throughput counterscreen assay (AID 435026) designed to identify inhibitors of the RanGTP-Importin-beta complex, with Importin subunit alpha-1 as the target [1]. The des-methyl analog exhibited an EC50 of 4.66 × 10³ nM (4.66 µM) in this assay [1]. The 2-methyl substituent present on the target compound introduces both steric bulk and altered electronic character at the ortho position of the benzamide ring, which is predicted to modulate hydrogen-bonding capacity and conformational preferences of the amide linkage relative to the unsubstituted analog [2]. This structural difference provides a testable hypothesis for differential target engagement and selectivity profiles, though direct comparative bioactivity data between the 2-methyl and unsubstituted benzamide variants remain to be published [3].

importin alpha-1 counterscreen benzamide SAR selectivity profiling

CandActCFTR Database Annotation: Class-Level CFTR Corrector and Potentiator Activity for Closely Related 6-Methylquinoline Analogs

The CandActCFTR database, a curated resource of CFTR-activating substances, annotates the closely related analog N-[2-(3-cyano-6-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide (CAS 606105-54-8, CID 3217032, CHEMBL1403454) as a CFTR Corrector and Potentiator, with the mechanism classified as 'enhances CFTR function' via binding to CFTR at the apical membrane and subapical compartment [1]. This annotation is referenced to the same Kurth/Knapp/Verkman publication series (ReferenceID: 8) that established the cyanoquinoline CoPo pharmacophore [1][2]. The target compound (CAS 606105-44-6) shares the identical 3-cyano-6-methylquinoline core and ethylene diamine linker with this CandActCFTR-annotated analog, differing only in the benzamide substituent (2-methyl vs. 3,4-dimethoxy) [1]. This structural homology supports class-level inference of potential CFTR modulatory activity, though the specific benzamide substitution may alter the corrector/potentiator potency ratio or selectivity profile [2][3].

CFTR modulation CandActCFTR corrector-potentiator cystic fibrosis

SAR-Defined Structural Prerequisites for Dual Corrector-Potentiator Activity: Flexible Tether and Arylamide Bridge Length

The Knapp et al. (2012) J Med Chem study of 24 targeted cyanoquinoline analogs established that dual corrector-potentiator activity requires: (1) a flexible tether and (2) a relatively short bridge between the cyanoquinoline and arylamide moieties [1]. Molecular modeling (conformational search → force-field lowest energy assessment → geometry optimization) suggested that CoPo compounds may adopt two distinct π-stacking conformations to elicit corrector and potentiator activities respectively [1]. The target compound possesses the requisite ethylene diamine flexible tether and direct amide linkage to the quinoline core, satisfying these SAR prerequisites . However, the 2011 study also demonstrated that replacing the ethylene bridge with a piperazine or 1,4-diazepane ring diminished or abolished corrector activity (comparing CoPo-03 and CoPo-20), confirming that bridge geometry is a critical structural filter [2]. The target compound retains the active ethylene bridge architecture, distinguishing it from inactive bridged analogs, though the specific 2-methylbenzamide/6-methylquinoline combination has not been individually profiled in published CoPo SAR tables [1][2].

structure-activity relationship conformational analysis CoPo pharmacophore molecular modeling

Optimal Research and Procurement Application Scenarios for N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide (CAS 606105-44-6)


CFTRPharmacophore SAR Expansion: Probing the Effect of 2-Methylbenzamide Substitution on Corrector-Potentiator Activity Ratios

The target compound serves as a defined SAR probe to investigate how a 2-methyl substituent on the benzamide ring—as opposed to the 3-methoxy group in CoPo-22 or the 3,4-dimethoxy group in CandActCFTR-annotated analog CAS 606105-54-8—modulates the corrector vs. potentiator activity balance in the cyanoquinoline scaffold [1][2]. Since the ethylene diamine tether and 6-methylquinoline core are preserved, any differential CFTR activity can be attributed specifically to the benzamide substitution, enabling systematic mapping of the benzamide SAR space [1][3].

Importin Alpha-1 Selectivity Profiling: Comparative Assessment of 2-Methyl vs. Unsubstituted Benzamide Analogs

The des-methyl analog (BDBM75160) has a reported Importin subunit alpha-1 EC50 of 4.66 µM in a FRET-based counterscreen [2]. The 2-methyl analog (CAS 606105-44-6) enables a direct head-to-head comparison to determine whether the ortho-methyl group alters importin engagement, providing a selectivity filter for nuclear transport protein off-target effects that may be relevant to CFTR-directed drug discovery programs [2].

Cyanoquinoline Chemical Library Expansion for CFTR Modulator Screening Campaigns

Given that only 6 of 180 commercially sourced cyanoquinoline analogs exhibited dual CoPo activity in the original screen, and the 2-methylbenzamide/6-methylquinoline combination was not among the thoroughly characterized active compounds, procurement of CAS 606105-44-6 fills a defined chemical space gap in CoPo screening libraries [1][3]. This compound represents a structurally distinct entry for high-throughput screening campaigns targeting ΔF508-CFTR rescue, offering a benzamide substitution variant not exhaustively profiled in the published SAR literature [1].

Conformational Analysis of Arylamide Geometry: Testing the Two-Conformation π-Stacking Model for Dual CoPo Activity

Knapp et al. (2012) proposed that cyanoquinoline CoPo compounds may adopt two distinct π-stacking conformations to separately elicit corrector and potentiator activities [3]. The 2-methylbenzamide moiety introduces ortho steric constraints that may alter the conformational equilibrium between these putative active conformations relative to meta- or para-substituted analogs. The target compound is therefore a mechanistically informative tool for testing this conformational model through combined functional and computational approaches [3].

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